molecular formula C20H14N2O4 B14801426 2-Benzoyl-N-(3-nitrophenyl)benzamide

2-Benzoyl-N-(3-nitrophenyl)benzamide

Cat. No.: B14801426
M. Wt: 346.3 g/mol
InChI Key: OBFCQHBNMKLLQC-UHFFFAOYSA-N
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Description

2-Benzoyl-N-(3-nitrophenyl)benzamide is a benzamide derivative characterized by a central benzene ring substituted with a benzoyl group (C₆H₅CO-) at position 2 and an amide nitrogen linked to a 3-nitrophenyl group (C₆H₄NO₂-).

Properties

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

2-benzoyl-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C20H14N2O4/c23-19(14-7-2-1-3-8-14)17-11-4-5-12-18(17)20(24)21-15-9-6-10-16(13-15)22(25)26/h1-13H,(H,21,24)

InChI Key

OBFCQHBNMKLLQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-N-(3-nitrophenyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature .

Industrial Production Methods

Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitrobenzene derivatives.

    Reduction: The nitro group can be reduced to an amine group, resulting in the formation of aminobenzamide derivatives.

    Substitution: The benzoyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Nitrobenzene derivatives.

    Reduction: Aminobenzamide derivatives.

    Substitution: Various substituted benzamide derivatives depending on the reagents used.

Scientific Research Applications

2-Benzoyl-N-(3-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzoyl-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl and nitrophenyl groups can form hydrogen bonds and hydrophobic interactions with active sites of target proteins, leading to inhibition or activation of their functions. Molecular docking studies have shown that these interactions can significantly affect the catalytic activity of enzymes .

Comparison with Similar Compounds

Substituent Position and Molecular Conformation

The positions of nitro and benzoyl groups significantly affect molecular geometry and intermolecular interactions. For example:

  • 2-Nitro-N-(4-nitrophenyl)benzamide (Fig. 1a) crystallizes in an orthorhombic lattice (space group P2₁2₁2₁) with a dihedral angle of 82.32° between the two aromatic rings, indicating near-perpendicular orientation .
  • 4-Nitro-N-(3-nitrophenyl)benzamide (Fig. 1b) features a para-nitro group on the benzoyl ring and a meta-nitro on the phenyl group, leading to distinct hydrogen-bonding networks compared to ortho-substituted analogs .
  • N-(2-Nitrophenyl)benzamide (Fig. 1c) adopts a planar conformation due to intramolecular C–H···O hydrogen bonds, stabilizing its crystal structure .

Table 1: Structural Comparison of Benzamide Derivatives

Compound Benzoyl Substituent Phenyl Substituent Dihedral Angle (°) Space Group Key Interactions
2-Benzoyl-N-(3-nitrophenyl)benzamide 2-Benzoyl 3-Nitro Not reported Not reported Hypothesized H-bonding
2-Nitro-N-(4-nitrophenyl)benzamide 2-Nitro 4-Nitro 82.32 P2₁2₁2₁ N–H···O, C–H···O
4-Nitro-N-(3-nitrophenyl)benzamide 4-Nitro 3-Nitro Not reported Not reported Intermolecular N–H···O
N-(2-Nitrophenyl)benzamide None 2-Nitro Planar Monoclinic Intramolecular C–H···O

Physicochemical Properties

  • Melting Points and Solubility: Nitro groups reduce solubility in polar solvents due to increased hydrophobicity.
  • pKa Values : The electron-withdrawing nitro group lowers the pKa of adjacent functional groups, as seen in 3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (pKa ≈ 6.42) .

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